tert-Butyl (1-(5-bromopyridin-2-yl)piperidin-3-yl)carbamate
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Overview
Description
tert-Butyl (1-(5-bromopyridin-2-yl)piperidin-3-yl)carbamate: is a chemical compound with the molecular formula C15H22BrN3O2. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(5-bromopyridin-2-yl)piperidin-3-yl)carbamate typically involves the reaction of 5-bromopyridine-2-carboxylic acid with tert-butyl carbamate in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1-(5-bromopyridin-2-yl)piperidin-3-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products include pyridine N-oxides and dehalogenated pyridines.
Scientific Research Applications
Chemistry: tert-Butyl (1-(5-bromopyridin-2-yl)piperidin-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds and other pharmacologically active molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the development of drugs targeting various biological pathways. Its structural features make it a valuable scaffold for designing inhibitors of enzymes and receptors .
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and versatility make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl (1-(5-bromopyridin-2-yl)piperidin-3-yl)carbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the piperidine ring contribute to its binding affinity and specificity .
Comparison with Similar Compounds
- tert-Butyl (5-bromopyridin-3-yl)carbamate
- tert-Butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate
- tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl (1-(5-bromopyridin-2-yl)piperidin-3-yl)carbamate is unique due to the presence of both the bromopyridine and piperidine moieties, which confer distinct reactivity and binding properties. This combination makes it a versatile intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C15H22BrN3O2 |
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Molecular Weight |
356.26 g/mol |
IUPAC Name |
tert-butyl N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]carbamate |
InChI |
InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)18-12-5-4-8-19(10-12)13-7-6-11(16)9-17-13/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,18,20) |
InChI Key |
UVVBJFMKWSPLKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
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